(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate is a synthetic organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dimethanesulfonate moiety. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Sulfonate Ester: The protected amino compound is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the dimethanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It can be used to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate involves its reactivity towards nucleophiles and its ability to act as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Diacetate
- (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dibromide
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate is unique due to its specific combination of a Boc protecting group and dimethanesulfonate moiety, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C12H25NO8S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
VVQGYZCBLJTGGR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Origin of Product |
United States |
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